REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[Br:11]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([C:5]#[N:6])[C:3]=1[CH2:10][Br:11]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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ClC=1C(=C(C#N)C=CC1)C
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Name
|
|
Quantity
|
2.6 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The solution was refluxed for 3 hours
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
cooled
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Type
|
WASH
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Details
|
washed with 200 mL of H2O and 200 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed with 5:1 hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CBr)C(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |